molecular formula C23H20BrClN2O3 B12002773 4-Bromo-N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide CAS No. 765274-95-1

4-Bromo-N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide

Cat. No.: B12002773
CAS No.: 765274-95-1
M. Wt: 487.8 g/mol
InChI Key: MCJLXANSXWVMBA-VULFUBBASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide typically involves the condensation of 4-bromo-benzohydrazide with 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to key biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide is unique due to the presence of both bromine and chlorine atoms, as well as the ethoxybenzylidene group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

4-Bromo-N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H25ClBrN2O4C_{26}H_{25}ClBrN_2O_4, with a molecular weight of approximately 464.9 g/mol. The IUPAC name is N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-bromobenzamide . The structure features a benzohydrazide core with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC26H25ClBrN2O4
Molecular Weight464.9 g/mol
IUPAC NameN-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-bromobenzamide
CAS Number395088-47-8

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzohydrazide Core : Reacting benzohydrazide with an appropriate aldehyde or ketone.
  • Introduction of Substituents : The compound is modified to introduce the allyloxy and chlorobenzyl groups through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have indicated that derivatives of benzohydrazide compounds exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against the MCF cell line, indicating its potential as an anticancer agent . Additionally, in vivo studies showed that these compounds can suppress tumor growth in animal models.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression. It may inhibit enzyme activity by binding to active sites, thus preventing substrate interaction and subsequent catalysis.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, showing promising results in inhibiting cell proliferation.
  • In Vivo Studies : Research involving tumor-bearing mice demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups.

Safety and Toxicology

While the compound shows potential therapeutic benefits, it also poses certain risks:

  • Acute Toxicity : Exposure can lead to inflammation and irritation upon contact with skin or eyes.
  • Environmental Impact : Classified as very toxic to aquatic life, necessitating careful handling .

Properties

CAS No.

765274-95-1

Molecular Formula

C23H20BrClN2O3

Molecular Weight

487.8 g/mol

IUPAC Name

4-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C23H20BrClN2O3/c1-2-29-22-13-17(14-26-27-23(28)18-6-8-19(24)9-7-18)5-12-21(22)30-15-16-3-10-20(25)11-4-16/h3-14H,2,15H2,1H3,(H,27,28)/b26-14+

InChI Key

MCJLXANSXWVMBA-VULFUBBASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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